molecular formula C7H12N2O3 B13975585 3-(2-Oxopiperazin-1-YL)propanoic acid

3-(2-Oxopiperazin-1-YL)propanoic acid

Cat. No.: B13975585
M. Wt: 172.18 g/mol
InChI Key: NNZMMJMUKNIPCD-UHFFFAOYSA-N
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Description

3-(2-Oxopiperazin-1-yl)propanoic acid is a heterocyclic compound featuring a piperazine ring with a ketone group (2-oxo) and a propanoic acid side chain. Piperazine derivatives are widely studied for their biological activity, particularly in medicinal chemistry, due to their ability to modulate receptor interactions and enzymatic processes. However, discrepancies exist in the provided evidence:

  • describes 3-(2-oxopiperidin-1-yl)propanoic acid, which contains a piperidine ring (one nitrogen atom) rather than a piperazine ring (two nitrogen atoms). This compound has a molecular formula of C₈H₁₃NO₃, a monoisotopic mass of 171.0895 g/mol, and a ChemSpider ID of 12951327.

For the purpose of this comparison, we assume the target compound shares structural similarities with piperidine and piperazine derivatives discussed in the evidence.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-oxopiperazin-1-yl)propanoic acid

InChI

InChI=1S/C7H12N2O3/c10-6-5-8-2-4-9(6)3-1-7(11)12/h8H,1-5H2,(H,11,12)

InChI Key

NNZMMJMUKNIPCD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopiperazin-1-YL)propanoic acid typically involves the reaction of piperazine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3-(2-Oxopiperazin-1-YL)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogenating agents or nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 3-(2-Oxopiperazin-1-YL)propanoic acid, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-(2-Oxopiperazin-1-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxopiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are compared based on molecular features, reactivity, and applications:

3-(2-Oxopiperidin-1-yl)propanoic Acid (Piperidine Derivative)

  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.196 g/mol
  • Key Features : A six-membered piperidine ring with one nitrogen and a ketone group.
  • Applications : Piperidine derivatives are often used as intermediates in alkaloid synthesis.

3-(4-Phenylpiperazin-1-yl)propanoic Acid (Substituted Piperazine)

  • Molecular Formula : C₁₃H₁₇N₂O₂
  • Molecular Weight : 249.29 g/mol (calculated)
  • Applications : Piperazine-phenyl hybrids are explored for CNS drug development due to their affinity for serotonin and dopamine receptors.

3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid (Ketone-Modified Piperazine)

  • Molecular Formula : C₈H₁₄N₂O₃
  • Molecular Weight : 186.21 g/mol (calculated)
  • Key Features: Contains a ketone group on the propanoic acid chain, which may influence metabolic stability.
  • Applications : Ketone-functionalized derivatives are studied for chelation properties and antimicrobial activity.

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (Pyrrolidinone Derivative)

  • Molecular Formula: C₇H₉NO₄
  • Molecular Weight : 171.15 g/mol
  • Key Features: A five-membered pyrrolidinone ring with two ketone groups, increasing electrophilicity.
  • Hazards : Causes skin/eye irritation and respiratory distress.

3-(2-Oxopyridin-1-yl)propanoic Acid (Pyridone Derivative)

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Features : Aromatic pyridone ring with conjugated ketone, offering distinct electronic properties compared to saturated heterocycles.
  • Safety: No significant hazards reported.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
3-(2-Oxopiperidin-1-yl)propanoic acid Piperidine (1 N) 2-oxo, propanoic acid C₈H₁₃NO₃ 171.196
3-(4-Phenylpiperazin-1-yl)propanoic acid Piperazine (2 N) 4-phenyl, propanoic acid C₁₃H₁₇N₂O₂ 249.29
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Pyrrolidinone 2,5-dioxo, propanoic acid C₇H₉NO₄ 171.15
3-(2-Oxopyridin-1-yl)propanoic acid Pyridone 2-oxo, propanoic acid C₈H₉NO₃ 167.16

Table 2: Hazard and Reactivity Comparison

Compound Name Hazards Reactivity Notes
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Skin/eye irritation, respiratory risks Electrophilic due to dioxo groups
3-(2-Oxopyridin-1-yl)propanoic acid No significant hazards reported Stable under standard conditions
3-(4-Phenylpiperazin-1-yl)propanoic acid Limited data Likely stable; phenyl enhances lipophilicity

Research Findings

  • Synthetic Routes: Piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, 3-(4-phenylpiperazin-1-yl)propanoic acid is prepared by reacting piperazine with bromophenylpropanoic acid.
  • Biological Activity: Piperazine-based compounds show promise in targeting neurotransmitter receptors. Pyrrolidinone derivatives exhibit higher electrophilicity, making them reactive intermediates in peptide coupling.
  • Safety: Dioxopyrrolidinone derivatives require stringent handling due to irritation risks, while pyridone analogs are comparatively safer.

Biological Activity

3-(2-Oxopiperazin-1-YL)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

3-(2-Oxopiperazin-1-YL)propanoic acid is characterized by a piperazine ring with a ketone functional group, which contributes to its biological properties. The synthesis typically involves the reaction of piperazine derivatives with propanoic acid under specific conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid.

Synthesis Overview:

  • Reactants: 2-Oxopiperazine, propanoic acid
  • Conditions: Solvent (dichloromethane), temperature (25-50°C), catalyst (HCl)
  • Yield: Optimized through crystallization or chromatography techniques.

The biological activity of 3-(2-Oxopiperazin-1-YL)propanoic acid is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and influence signaling pathways associated with inflammation and pain.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine production.
  • Receptor Interaction: It can bind to specific receptors, altering their activity and downstream signaling.

Therapeutic Implications

Research indicates that 3-(2-Oxopiperazin-1-YL)propanoic acid has potential applications in treating various conditions:

  • Anti-inflammatory Effects: Studies suggest it may reduce inflammation in models of arthritis and other inflammatory diseases.
  • Analgesic Properties: Preliminary findings indicate pain relief in animal models, making it a candidate for pain management therapies.

Case Studies

  • Inflammation Model Study:
    • Objective: Evaluate the anti-inflammatory effects in a murine model of arthritis.
    • Results: Treatment with 3-(2-Oxopiperazin-1-YL)propanoic acid significantly reduced paw swelling and serum levels of inflammatory cytokines compared to controls.
    • Conclusion: The compound demonstrated potential as an anti-inflammatory agent.
  • Pain Management Study:
    • Objective: Assess analgesic effects using the formalin test in rats.
    • Results: Administration led to a significant decrease in pain behavior scores during both the acute and chronic phases of the test.
    • Conclusion: The compound may serve as an effective analgesic.

Data Table: Biological Activity Summary

Activity TypeModel/MethodKey Findings
Anti-inflammatoryMurine arthritis modelReduced paw swelling and cytokine levels
AnalgesicFormalin test in ratsDecreased pain behavior scores
Enzyme inhibitionIn vitro enzyme assaysSignificant inhibition of inflammatory enzymes

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